molecular formula C26H29N3O2S B11600425 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11600425
M. Wt: 447.6 g/mol
InChI Key: LWFZRWQYPGFDKR-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolo-triazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolo-Triazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and α-haloketones under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolo-triazole intermediate and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Final Coupling with 2-Methylphenyl Group: The final step involves coupling the intermediate with 2-methylphenyl using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolo-triazole core, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted thiazolo-triazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its antioxidant properties due to the presence of the hydroxybenzylidene group, which can scavenge free radicals.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The hydroxybenzylidene group can interact with free radicals, providing antioxidant effects. The thiazolo-triazole core can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-Hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the tert-butyl groups, leading to different biological activities.

    (5Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the 2-methyl group, affecting its interaction with biological targets.

Uniqueness

The presence of both the tert-butyl groups and the 2-methylphenyl group in (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one provides it with unique steric and electronic properties, enhancing its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H29N3O2S/c1-15-10-8-9-11-17(15)22-27-24-29(28-22)23(31)20(32-24)14-16-12-18(25(2,3)4)21(30)19(13-16)26(5,6)7/h8-14,30H,1-7H3/b20-14-

InChI Key

LWFZRWQYPGFDKR-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.